molecular formula C12H15F3N2 B1479832 1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole CAS No. 2098008-49-0

1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No. B1479832
CAS RN: 2098008-49-0
M. Wt: 244.26 g/mol
InChI Key: NGVFHWYZDAWNCH-UHFFFAOYSA-N
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Description

“1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole” is a complex organic compound. It contains a trifluoromethyl group (-CF3), a cyclopropylmethyl group (C3H5-CH2-), and an indazole group. Indazoles are heterocyclic compounds containing a pyrazole ring fused to a benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indazole ring, the introduction of the trifluoromethyl group, and the attachment of the cyclopropylmethyl group . Trifluoromethylation is a common reaction in organic chemistry, often involving the use of a trifluoromethylating reagent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indazole ring, the trifluoromethyl group, and the cyclopropylmethyl group . The trifluoromethyl group is a strong electron-withdrawing group, which would likely influence the chemical behavior of the compound .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present in it. The trifluoromethyl group, for example, is known to undergo various reactions, including nucleophilic substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present in it .

Scientific Research Applications

Structural Analysis and Supramolecular Interactions

A study by Teichert et al. (2007) focused on the structure of fluorinated indazoles, including 1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. They used X-ray crystallography to determine the structures of NH-indazoles, highlighting the effect of fluorine substitution on supramolecular structure and interactions. This research provides insights into the structural aspects and potential applications of fluorinated indazoles in materials science and supramolecular chemistry (Teichert, Oulié, Jacob, Vendier, Etienne, Claramunt, López, Pérez Medina, Alkorta, & Elguero, 2007).

Synthesis and Characterization

Polo et al. (2016) developed an efficient microwave-assisted synthesis method for tetrahydroindazole derivatives, including compounds structurally related to 1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. Their research outlines a green synthesis approach that enhances yields and reduces reaction times, which could be applied to the synthesis of similar compounds for research in medicinal chemistry and materials science (Polo, Trilleras, Ramos, Galdámez, Quiroga, & Gutiérrez, 2016).

Coordination Compounds and Biological Activity

Khan et al. (2017) explored the coordination behavior of 4,5,6,7-tetrahydro-1H-indazole with various metals, which could be relevant for compounds with similar backbones like 1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. Their work on the synthesis of coordination compounds and their antimicrobial, antioxidant, and enzyme inhibition activities opens up potential applications in the development of new therapeutic agents and materials with specific biological properties (Khan, Gul, Shahzad, Jan, Ullah, Tahir, & Noor, 2017).

Antimicrobial and Antifungal Applications

Panda et al. (2022) discussed the impact of the indazole scaffold, which includes derivatives like 1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, as potent antibacterial and antifungal agents. Their review highlights the versatility of the indazole core in medicinal chemistry, particularly in the design of compounds with significant antimicrobial and antifungal properties (Panda, Mohapatra, Chigurupati, Hossain, Nanda, & Yi, 2022).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications .

properties

IUPAC Name

1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)11-9-3-1-2-4-10(9)17(16-11)7-8-5-6-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVFHWYZDAWNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CC3CC3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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